molecular formula C13H9ClN2S B1366107 N-(2-chlorophenyl)-1,3-benzothiazol-2-amine CAS No. 53088-07-6

N-(2-chlorophenyl)-1,3-benzothiazol-2-amine

Cat. No.: B1366107
CAS No.: 53088-07-6
M. Wt: 260.74 g/mol
InChI Key: NBVIHPVVWLJJKV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties. It has shown potential as a lead compound for the development of new drugs.

    Medicine: Explored for its anticancer and anti-inflammatory activities. It has been found to inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound has been found to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties. Additionally, it can modulate the immune response by interacting with inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

N-(2-chlorophenyl)-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: A precursor in the synthesis of this compound, known for its antimicrobial properties.

    2-chlorobenzothiazole: Similar in structure but lacks the amine group, used in the synthesis of various organic compounds.

    Benzothiazole: The parent compound, widely studied for its diverse biological activities and applications in materials science.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-(2-chlorophenyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-9-5-1-2-6-10(9)15-13-16-11-7-3-4-8-12(11)17-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVIHPVVWLJJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407004
Record name N-(2-chlorophenyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53088-07-6
Record name N-(2-chlorophenyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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